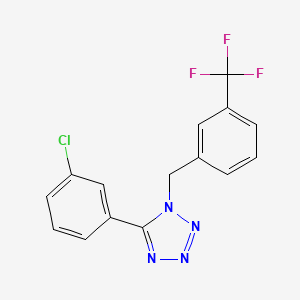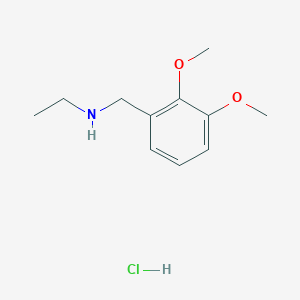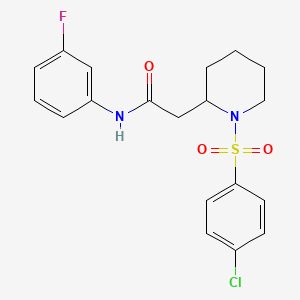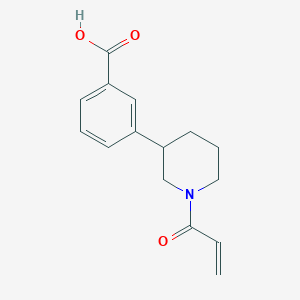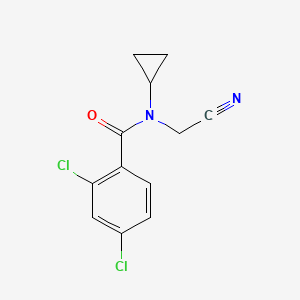
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide, also known as A-196, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzamide derivatives, which have been shown to have potent anti-tumor activity.
Wirkmechanismus
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. PARP inhibitors such as this compound are particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. By inhibiting PARP, this compound can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. It works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. By inhibiting PARP, this compound can cause cancer cells to accumulate DNA damage and ultimately lead to cell death. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide is its potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
Future research on 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide could focus on several areas, including:
1. Further exploration of its anti-tumor activity in different types of cancer.
2. Development of more efficient synthesis methods to improve its solubility and ease of use in lab experiments.
3. Investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Exploration of its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders.
5. Investigation of its mechanism of action and potential side effects in normal cells.
Synthesemethoden
The synthesis of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with cyclopropylamine to form the intermediate 2,4-dichloro-N-cyclopropylbenzamide. The addition of cyanomethyl anion to this intermediate results in the formation of the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. This compound works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, this compound can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFCIUKTVZDTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


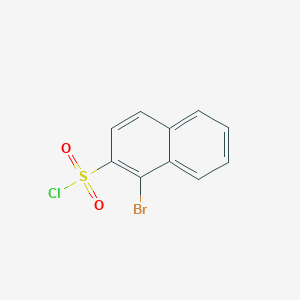
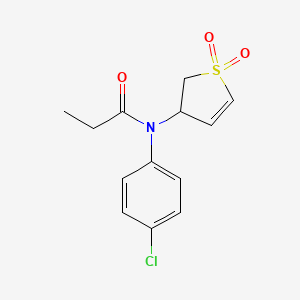
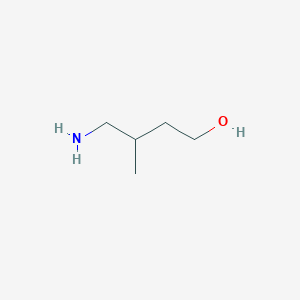
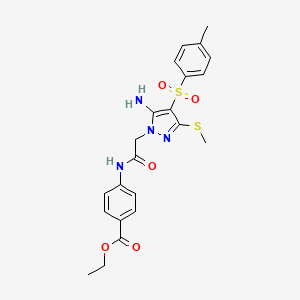
![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)
![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)
![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)

